N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide
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Overview
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYLPROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a thiophene ring, a methoxyphenyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYLPROPANAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thiophene derivative with 3-phenylpropanoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYLPROPANAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYLPROPANAMIDE could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYLPROPANAMIDE would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-3-PHENYLPROPANAMIDE: Lacks the thiophene ring and may have different reactivity and biological activity.
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(PHENYL)-3-PHENYLPROPANAMIDE: Lacks the methoxy group, which may affect its chemical properties and applications.
Uniqueness
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-3-PHENYLPROPANAMIDE is unique due to the combination of the thiophene ring, methoxyphenyl group, and phenylpropanamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C20H21NO4S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C20H21NO4S/c1-25-19-10-8-17(9-11-19)21(18-13-14-26(23,24)15-18)20(22)12-7-16-5-3-2-4-6-16/h2-6,8-11,13-14,18H,7,12,15H2,1H3 |
InChI Key |
BWWKNDIAFSVGLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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